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Compound of Interest

Compound Name: 6-(Hydroxymethyl)nicotinonitrile

Cat. No.: B580622

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-
(hydroxymethyl)nicotinonitrile. Due to the limited availability of published experimental
spectra for this specific compound, this guide utilizes predicted data based on established
principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and
mass spectrometry (MS). The methodologies and interpretations presented herein serve as a
robust framework for the analysis of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectral data for 6-

(hydroxymethyl)nicotinonitrile.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift o . el .
Multiplicity Integration Constant (J) Assignment

(3) ppm .
~8.70 S 1H - H-2
~7.90 d 1H ~8.0 H-4
~7.50 d 1H ~8.0 H-5
~4.80 S 2H - -CHa-
~2.50 brs 1H - -OH

. 13
Chemical Shift (6) ppm Assignment
~160.0 C-6
~152.0 C-2
~139.0 C-4
~121.0 C-5
~117.0 -CN
~108.0 C-3
~63.0 -CHa-

Table 3: Predicted IR Absorption Data
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Frequency (v) cm~—* Intensity Functional Group Vibrational Mode
~3400 Broad O-H Stretching
~3100-3000 Medium Ar C-H Stretching

~2230 Medium-Sharp C=N Stretching

~1600, ~1480 Medium-Weak C=C, C=N Ring Stretching
~1450 Medium -CH2- Scissoring

~1050 Strong C-O Stretching

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
mlz Relative Intensity Proposed Fragment
134 High [M]* (Molecular lon)
133 Moderate [M-H]*
116 Low [M-H20]*
105 High [M-CHOJ* or [M-H-COJ*
104 Moderate [M-CH20]*
78 Moderate [CsHaN]* (Pyridyl cation)
77 Moderate [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 6-(hydroxymethyl)nicotinonitrile (typically 5-10 mg) is

dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a 5
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mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal
standard for chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 400 or 500 MHz).

e 1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-
45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to
improve the signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is utilized to simplify the spectrum
to singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) is required. Due to
the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be necessary.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate software. The chemical shifts are
referenced to the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared. A
small amount of the sample is ground with dry KBr powder and pressed into a thin,
transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a
volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to
evaporate.

¢ Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded first. The sample is then placed in the beam path, and the sample spectrum is
acquired. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum in the
range of 4000-400 cm™1,

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or
liquid chromatography (LC-MS).

lonization: Electron lonization (EI) is a common technique for small molecules. The sample is
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative
intensity versus m/z.

Visualizations
Experimental Workflow for Spectral Analysis
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Caption: General workflow for the spectral analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation Pathway
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Caption: Predicted EI-MS fragmentation of 6-(hydroxymethyl)nicotinonitrile.

¢ To cite this document: BenchChem. [Spectral Data Analysis of 6-
(Hydroxymethyl)nicotinonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b580622#spectral-data-analysis-of-6-
hydroxymethyl-nicotinonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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